molecular formula C15H18N2O3 B2720033 3-(2-Ethylbutanamido)benzofuran-2-carboxamide CAS No. 898372-50-4

3-(2-Ethylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2720033
CAS No.: 898372-50-4
M. Wt: 274.32
InChI Key: KALQYZDYQHDZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethylbutanamido)benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative designed for research use. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several clinically used drugs . This particular compound features a carboxamide group at the 2-position of the benzofuran core and a 2-ethylbutanamide substituent at the 3-position, making it a compound of significant interest for exploring structure-activity relationships in small molecule screening campaigns . Benzofuran-2-carboxamide derivatives have demonstrated a wide spectrum of pharmacological activities in scientific research. Notably, similar compounds have been investigated for their potent antimicrobial properties , showing activity against various bacterial and fungal strains . Furthermore, structural analogs have exhibited promising neuroprotective effects in models of excitotoxic neuronal damage, with some derivatives functioning as potent antioxidants by scavenging free radicals and inhibiting lipid peroxidation . The versatility of the benzofuran core also extends to potential applications in anticancer, anti-inflammatory, and antiviral research, highlighting its value as a multifunctional scaffold in drug discovery . The synthesis of elaborate benzofuran-2-carboxamides like this compound can be achieved through advanced, modular routes involving C-H functionalization and transamidation chemistry, allowing for efficient access to a structurally diverse library of compounds . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-9(4-2)15(19)17-12-10-7-5-6-8-11(10)20-13(12)14(16)18/h5-9H,3-4H2,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALQYZDYQHDZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Ethylbutanamido)benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route involves the following steps:

Chemical Reactions Analysis

3-(2-Ethylbutanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Properties : Research indicates that 3-(2-Ethylbutanamido)benzofuran-2-carboxamide exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The compound's mechanism of action involves interaction with specific molecular targets that modulate cell signaling pathways associated with cancer proliferation.
  • Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies using agar diffusion tests have illustrated effective inhibition zones, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Effects : Benzofuran derivatives, including this compound, have been studied for their neuroprotective effects. They may modulate GABAergic neurotransmission, offering potential therapeutic benefits for conditions like epilepsy and anxiety disorders .

Material Science

  • Development of New Materials : The unique structural characteristics of this compound make it suitable for use in developing new materials with specific chemical properties. Its application extends to various industrial processes where benzofuran derivatives are utilized as intermediates or building blocks for more complex compounds .

Case Studies

Study FocusFindings
Anticancer ActivityInduces apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231)
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria
Neuroprotective PotentialModulates GABAergic neurotransmission beneficial for epilepsy

Mechanism of Action

The mechanism of action of 3-(2-Ethylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core allows the compound to interact with various biological targets, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran-2-carboxamide Derivatives

Structural and Functional Variations

7-Methoxy-N-(Substituted Phenyl)benzofuran-2-carboxamide Derivatives
  • Key Features : These derivatives, studied for antioxidant activity, feature a methoxy group at the 7-position of the benzofuran ring and substituted phenyl groups at the carboxamide position .
  • Comparison: Unlike 3-(2-ethylbutanamido)benzofuran-2-carboxamide, these compounds lack the 3-position ethylbutanamido substituent. 25 in ).
Tacrine–Benzofuran Hybrids (e.g., Compounds 13–21)
  • Key Features: Designed as multi-target Alzheimer’s disease candidates, these hybrids integrate a tacrine moiety (a cholinesterase inhibitor) via alkylamino linkers to the benzofuran-2-carboxamide core .
  • Comparison : The tacrine hybrids exhibit dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, absent in this compound. Their synthesis yields (40–79%) and structural complexity (e.g., compound 21’s hydroxy group at the 7-position) highlight divergent design strategies .
Vilazodone Intermediate (5-(Piperazin-1-yl)benzofuran-2-carboxamide)
  • Key Features : This intermediate, used in synthesizing the antidepressant vilazodone, substitutes the benzofuran core with a piperazine ring at the 5-position .
  • Comparison : The polar piperazine group enhances water solubility and serotonin reuptake inhibition (SERT), contrasting with the lipophilic 2-ethylbutanamido group in the target compound. Vilazodone’s molecular weight (245.28 g/mol) is significantly lower, influencing pharmacokinetics .
Abexinostat (3-((Dimethylamino)methyl)-N-(2-(4-(hydroxycarbamoyl)phenoxy)ethyl)benzofuran-2-carboxamide)
  • Key Features: Abexinostat, a histone deacetylase (HDAC) inhibitor, includes a dimethylaminomethyl group at the 3-position and a phenoxyethyl-hydroxamate chain .
  • Comparison: The hydroxamate moiety enables HDAC binding, while the dimethylaminomethyl group enhances cellular permeability. These features contrast with the 2-ethylbutanamido group, suggesting distinct target engagement mechanisms .
IDO1 Inhibitor (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide)
  • Key Features : This compound, an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, incorporates a benzimidazole-linked benzyl group .
  • Comparison : The bulky benzimidazole substituent likely facilitates IDO1 active-site binding, unlike the smaller 2-ethylbutanamido group. Its lower synthesis yield (37%) reflects synthetic challenges absent in the target compound’s straightforward synthesis (>95% purity) .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Applications Structural Highlights
This compound 3-(2-Ethylbutanamido), N-(2-ethoxyphenyl) 394.47 R&D (unspecified) Lipophilic side chain, ethoxyphenyl group
7-Methoxy-N-(substituted phenyl) derivatives 7-Methoxy, substituted phenyl ~300–350 (estimated) Antioxidant activity Electron-donating methoxy group, variable phenyl substituents
Tacrine–benzofuran hybrids N-Alkyl-tacrine, hydroxy/propyl linkers ~450–500 (estimated) Alzheimer’s disease Dual AChE/BuChE inhibition, multi-target design
Vilazodone intermediate 5-(Piperazin-1-yl) 245.28 Antidepressant synthesis Polar piperazine ring, SERT/5-HT1A receptor interaction
Abexinostat 3-(Dimethylaminomethyl), phenoxyethyl-hydroxamate 452.52 (calculated) HDAC inhibition (cancer) Hydroxamate for enzyme binding, charged dimethylaminomethyl group
IDO1 inhibitor N-(Benzimidazole-benzyl) ~400 (estimated) Cancer immunotherapy Bulky benzimidazole substituent, aromatic stacking interactions

Biological Activity

3-(2-Ethylbutanamido)benzofuran-2-carboxamide is a compound from the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.

Overview of the Compound

  • Chemical Structure : The compound features a benzofuran core, which is known for its presence in many biologically active natural products. The specific structure includes an ethylbutanamido group attached to a carboxamide functional group at the 2-position of the benzofuran ring.
  • IUPAC Name : 3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide.

Synthesis Methods

The synthesis of this compound can be achieved through:

  • C–H Arylation : Utilizing palladium-catalyzed reactions to introduce aryl groups.
  • Transamidation Chemistry : A one-pot, two-step process that allows for the modification of the benzofuran scaffold.

These methods enable the efficient production of this compound and its derivatives, facilitating further biological testing and applications in drug design .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation. Notably, it has been reported to inhibit the proliferation of cancer cells by interfering with cell cycle progression and promoting apoptotic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Its benzofuran core allows for versatile interactions, which may include:

  • Histamine Receptor Modulation : Similar compounds have been identified as antagonists or inverse agonists at histamine receptors, suggesting a possible mechanism through which this compound could exert its effects .
  • Inhibition of Amyloid Aggregation : Related studies on benzofuran derivatives indicate potential neuroprotective effects against amyloid-beta aggregation, which is relevant in Alzheimer's disease research .

Case Studies and Research Findings

A selection of case studies highlights the efficacy and potential applications of this compound:

StudyFindings
Antimicrobial Activity Demonstrated effective inhibition against multiple bacterial strains; potential for development as an antibiotic agent.
Anticancer Studies Induced apoptosis in prostate cancer cells; altered cell cycle dynamics leading to reduced cell viability .
Neuroprotection Showed ability to inhibit amyloid-beta aggregation in vitro, suggesting implications for Alzheimer's disease treatment .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationH2SO4, 80°C, 12h65-70%
TransamidationDMF, 100°C, 6h50-55%

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Rigorous characterization requires:

  • NMR Spectroscopy : Confirm structural integrity via 1H/13C NMR, focusing on benzofuran ring protons (δ 6.8–7.5 ppm) and amide NH signals (δ 8.0–8.5 ppm).
  • HPLC-PDA/MS : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients.
  • Melting Point Analysis : Compare observed mp (e.g., 257–260°C for related derivatives) with literature values to confirm crystallinity .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:
To optimize bioactivity:

Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., replacing 2-ethylbutanamido with cyclopropanecarboxamido) to assess hydrophobic interactions.

Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bonding motifs, such as the benzofuran carbonyl and amide groups.

Biological Assays : Test derivatives against target enzymes (e.g., kinases) under standardized IC50 protocols to correlate structural changes with activity .

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